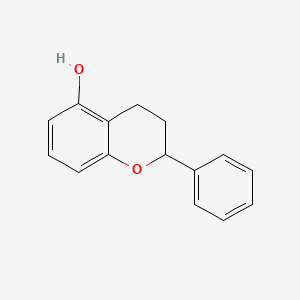

2-Phenylchroman-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenylchroman-5-ol is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chroman ring system with a phenyl group attached at the second position and a hydroxyl group at the fifth position. Flavonoids, including this compound, are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchroman-5-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2’-hydroxyacetophenone with benzaldehyde derivatives under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate. The reaction proceeds through an aldol condensation followed by cyclization to form the chroman ring system.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylchroman-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or quinone derivative.

Reduction: The chroman ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

Oxidation: Formation of 2-phenylchroman-5-one or quinone derivatives.

Reduction: Formation of dihydro-2-phenylchroman-5-ol.

Substitution: Introduction of various functional groups on the phenyl ring, such as alkyl, acyl, or halogen groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in modulating signaling pathways involved in inflammation and cancer progression.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The biological effects of 2-Phenylchroman-5-ol are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of oncogenic pathways.

Comparación Con Compuestos Similares

2-Phenylchroman-5-ol can be compared with other flavonoids such as:

2-Phenylchroman-4-one (Flavanone): Similar structure but lacks the hydroxyl group at the fifth position. It has different biological activities and chemical reactivity.

2-Phenylchroman-3-ol (Flavan-3-ol): Contains a hydroxyl group at the third position instead of the fifth. Known for its strong antioxidant properties.

2-Phenylchroman-4-ol: Similar structure but with the hydroxyl group at the fourth position. It exhibits different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Actividad Biológica

2-Phenylchroman-5-ol, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The findings are supported by various studies and data tables that illustrate its potential applications.

Chemical Structure and Properties

This compound is characterized by a chroman structure with a phenyl group at position 2 and a hydroxyl group at position 5. This unique substitution pattern is crucial for its biological activity.

Chemical Structure

Properties

| Property | Value |

|---|---|

| Molecular Weight | 226.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It functions by scavenging free radicals and enhancing the expression of antioxidant enzymes, thereby mitigating oxidative stress. This activity is vital for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory cytokines and mediators. It modulates critical signaling pathways such as NF-κB and MAPK, which are involved in inflammation processes. For instance, studies have demonstrated that this compound can significantly reduce the levels of TNF-alpha and IL-6 in cellular models.

Anticancer Activity

This compound has also been explored for its anticancer properties . It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of oncogenic pathways. In vitro studies have shown that it can effectively reduce the viability of various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Effects

A study evaluated the effects of this compound on HL-60 leukemia cells, revealing that it induced G2/M phase cell cycle arrest in 60% of the treated cells. This suggests a strong potential for developing new anticancer agents based on this compound's structure .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other flavonoids:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Phenylchroman-4-one | Lacks hydroxyl at position 5 | Varies; less potent antioxidant |

| 2-Phenylchroman-3-ol | Hydroxyl at position 3 | Strong antioxidant properties |

| 2-Phenylchroman-4-ol | Hydroxyl at position 4 | Different reactivity; varied effects |

The specific substitution pattern of this compound is crucial for its enhanced biological activities compared to these related compounds.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : Scavenging free radicals and upregulating antioxidant enzymes.

- Anti-inflammatory Mechanism : Inhibiting pro-inflammatory cytokine production through modulation of NF-kB and MAPK pathways.

- Anticancer Mechanism : Inducing apoptosis via caspase activation and inhibiting oncogenic signaling pathways.

Propiedades

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromen-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-8,14,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKUDNUFYUSNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.